4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide
Overview
Description
“4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 34392-63-7 . It has a molecular weight of 317.2 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, which includes “this compound”, has been studied . The process involves the design and synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H10Cl2N2O2S . The IUPAC Standard InChI is InChI=1S/C12H10Cl2N2O2S/c13-11-6-3-9(7-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2 .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 317.2 .
Scientific Research Applications
Crystal and Molecular Structures Studies : Research on related benzenesulfonamide derivatives has focused on understanding their crystal and molecular structures, which is crucial for the development of new materials and drugs (Kovalchukova et al., 2013).
Photodynamic Therapy for Cancer Treatment : A study introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives demonstrate potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Polyamine Derivatives : A study on N,N'‐Dibenzenesulfonylputrescine highlights its utility in synthesizing natural or unnatural polyamine derivatives, which have numerous applications in chemical synthesis and drug development (Linden & Bienz, 1999).
Anticancer Activity : Certain benzenesulfonamide derivatives have been investigated for their anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Karakuş et al., 2018).
Photochemical Decomposition Studies : The photochemical decomposition of similar compounds like sulfamethoxazole, a benzenesulfonamide derivative, has been studied, which is important for understanding the stability and degradation of pharmaceutical compounds (Zhou & Moore, 1994).
Molecular Interaction Studies : Research on benzenesulfonamide derivatives has provided insights into molecular interactions in crystals and solutions, which is vital for the development of new pharmaceutical formulations and understanding drug solubility and distribution (Perlovich et al., 2008).
Antimicrobial Activity : Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Demircioğlu et al., 2018).
Antifungal Activity : Novel benzenesulfonamide derivatives have been synthesized and screened for antifungal activity, indicating their potential application in antifungal drug development (Gupta & Halve, 2015).
Properties
IUPAC Name |
4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-11-6-3-9(7-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCMAMVXGZBIAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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